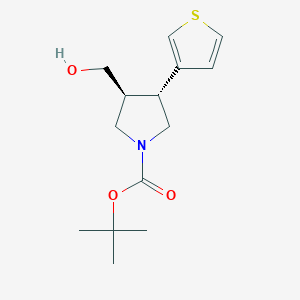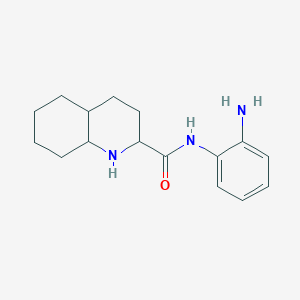
N-(2-氨基苯基)癸氢喹啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amide group attached to the quinoline ring.
科学研究应用
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research has shown that derivatives of this compound exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a potent inhibitor of histone deacetylases (HDACs), a group of zinc-dependent metalloenzymes . HDACs play a significant role in cell invasion and migration .
Mode of Action
The compound interacts with its targets, the HDACs, by blocking their interaction with Myocyte Enhancer Factor-2 (MEF2) on DNA . This interaction is crucial for the recruitment of HDACs to specific genomic loci . By inhibiting this interaction, N-(2-aminophenyl)-decahydroquinoline-2-carboxamide disrupts the normal function of HDACs .
Biochemical Pathways
The compound affects the biochemical pathways involving HDACs and MEF2. It has been suggested that the compound may be involved in the tryptophan, vitamin B6, and purine metabolism pathways . These pathways are crucial for various cellular processes, and their disruption can lead to significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by N-(2-aminophenyl)-decahydroquinoline-2-carboxamide leads to changes in gene expression and cellular processes . This can result in antiproliferative activities against certain cancer cell lines . The exact molecular and cellular effects of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide’s action are still under investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with decahydroquinoline-2-carboxylic acid. One common method involves the use of phenyl isocyanate as a reagent, which reacts with the amine group to form the desired amide compound . The reaction conditions often include the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for N-(2-aminophenyl)-decahydroquinoline-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include:
- Quinoline N-oxide derivatives from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from substitution reactions.
相似化合物的比较
Similar Compounds
Phenoxy acetamide derivatives: These compounds have similar structural features and biological activities.
Isoindoloquinoxaline derivatives: These compounds also exhibit anticancer and antimicrobial activities.
Benzothiazole derivatives: These compounds are known for their antimicrobial properties and have similar mechanisms of action.
Uniqueness
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is unique due to its specific quinoline ring structure combined with an amide group, which contributes to its distinct biological activities. Its ability to inhibit multiple molecular targets, such as topoisomerases and kinases, makes it a versatile compound for therapeutic research.
属性
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXBEUFNZYMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2390390.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)
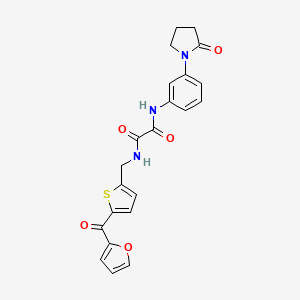
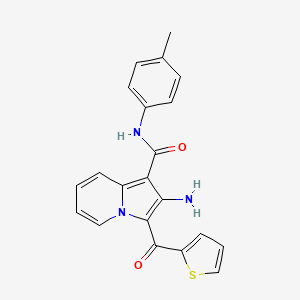
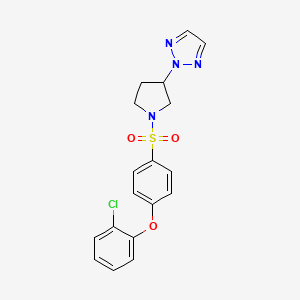
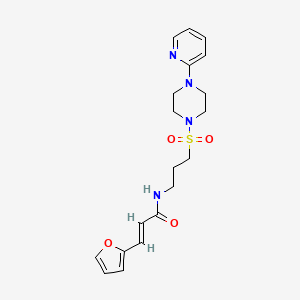
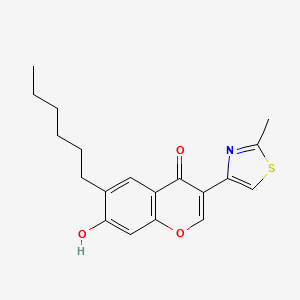
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)


![[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine](/img/structure/B2390406.png)
![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)
